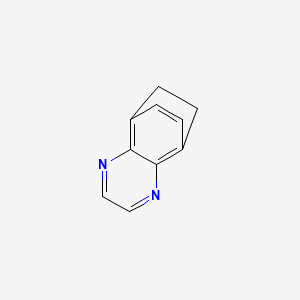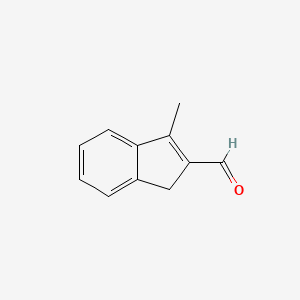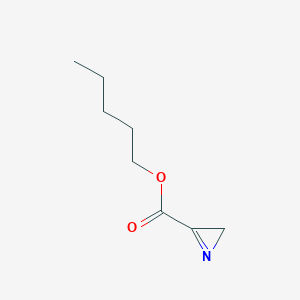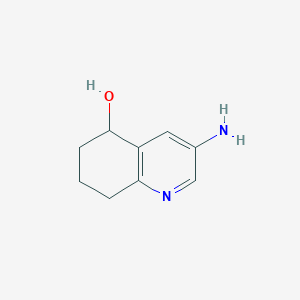![molecular formula C7H5N3O2 B11919718 6-Nitro-1H-pyrrolo[2,3-B]pyridine CAS No. 1060802-95-0](/img/structure/B11919718.png)
6-Nitro-1H-pyrrolo[2,3-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with the molecular formula C7H5N3O2. It is characterized by a pyridine ring fused to a pyrrole ring, with a nitro group attached at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1H-pyrrolo[2,3-B]pyridine typically involves the nitration of 1H-pyrrolo[2,3-B]pyridine. One common method includes the reaction of 1H-pyrrolo[2,3-B]pyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration processes. These methods utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reagents, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 6-Amino-1H-pyrrolo[2,3-B]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs) in cancer therapy.
Biological Studies: The compound is studied for its potential anti-cancer properties, including its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Chemical Biology: It serves as a probe in studying the mechanisms of various biological pathways involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 6-Nitro-1H-pyrrolo[2,3-B]pyridine primarily involves the inhibition of fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis and reduction of tumor growth .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: Lacks the nitro group and has different biological activities.
1H-Pyrrolo[3,2-B]pyridine: A structural isomer with the pyridine and pyrrole rings fused differently, leading to distinct chemical properties and biological activities.
Uniqueness
6-Nitro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of the nitro group at the 6-position, which imparts specific electronic and steric properties. These properties enhance its ability to interact with biological targets, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
1060802-95-0 |
|---|---|
Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
6-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-2-1-5-3-4-8-7(5)9-6/h1-4H,(H,8,9) |
InChI Key |
PPRYSAUYXNANHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11919635.png)







![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)
![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)

![2H-Indeno[1,2-D]isoxazole](/img/structure/B11919721.png)


